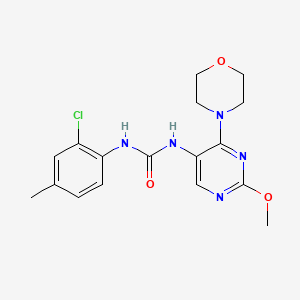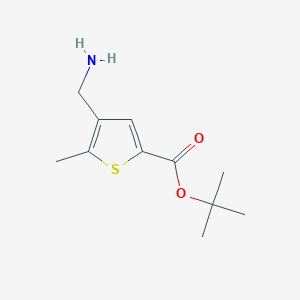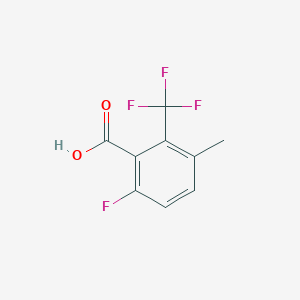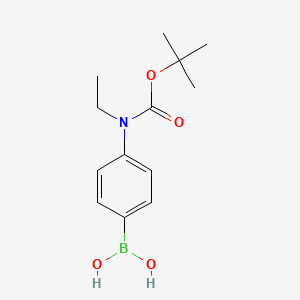![molecular formula C14H9ClN2O2 B2575441 2-[5-(4-Chlorphenyl)-1,3,4-oxadiazol-2-yl]benzenol CAS No. 288271-25-0](/img/structure/B2575441.png)
2-[5-(4-Chlorphenyl)-1,3,4-oxadiazol-2-yl]benzenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenol is a heterocyclic compound that contains both phenol and oxadiazole moieties. The presence of the 1,3,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom, imparts unique chemical and biological properties to the compound. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Biochemische Analyse
Biochemical Properties
2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of carnitine palmitoyltransferase I, an enzyme involved in fatty acid metabolism . This inhibition affects the transport of fatty acids into the mitochondria, thereby impacting energy production. Additionally, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenol can form hydrogen bonds and π-π interactions with biomolecules, further modulating their function .
Cellular Effects
The effects of 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenol on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis. This compound can also modulate cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenol exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, its interaction with carnitine palmitoyltransferase I leads to enzyme inhibition, affecting fatty acid metabolism . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenol change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, highlighting the importance of temporal dynamics in its biochemical effects.
Dosage Effects in Animal Models
The effects of 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enhanced metabolic activity and reduced oxidative stress. At high doses, it can cause toxic effects, including liver damage and impaired mitochondrial function . These threshold effects underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenol is involved in several metabolic pathways. It interacts with enzymes such as carnitine palmitoyltransferase I, affecting fatty acid metabolism . This compound can also influence the levels of various metabolites, altering metabolic flux and energy production. Its role in these pathways highlights its potential as a modulator of metabolic processes.
Transport and Distribution
Within cells and tissues, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenol is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenol plays a significant role in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization influences its interactions with biomolecules and its overall biochemical effects, making it a critical factor in its mechanism of action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenol typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-chlorobenzoic acid hydrazide with salicylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the oxadiazole ring.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wirkmechanismus
The mechanism of action of 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenol involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole: Another isomer with different biological properties.
1,2,5-Oxadiazole: Known for its use in explosives and propellants.
1,3,4-Thiadiazole: Contains sulfur instead of oxygen and has distinct chemical properties.
Uniqueness
2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenol is unique due to the combination of the phenol and oxadiazole moieties, which confer both chemical reactivity and biological activity
Eigenschaften
IUPAC Name |
2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-7-5-9(6-8-10)13-16-17-14(19-13)11-3-1-2-4-12(11)18/h1-8,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYLDBSPMXGGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole](/img/structure/B2575360.png)
![4-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2575363.png)


![3,5-dibromo-4-[(4-chlorophenyl)methoxy]benzaldehyde](/img/structure/B2575367.png)
![1-(4-fluorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2575369.png)



![N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2575375.png)
![N-(4-acetylphenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2575378.png)
![N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B2575381.png)
